Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group and an ester moiety. The compound’s structure includes a central thiophene ring substituted at positions 2, 3, and 4 with a methyl ester, a 4-methylphenylsulfamoyl group, and a 4-methylphenyl group, respectively.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-4-8-15(9-5-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-10-6-14(2)7-11-16/h4-12,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZCXFVNVUGBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate precursors under controlled conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s molecular formula is C₂₁H₂₁NO₄S₂, with a molecular weight of 415.52 g/mol. Key structural attributes include:
- Thiophene core : A five-membered aromatic ring with inherent electron-rich character, influencing reactivity and intermolecular interactions.
- Sulfamoyl group: Provides hydrogen-bond donor (N–H) and acceptor (S=O) sites, critical for crystal packing and solubility.
However, crystallographic studies of analogous sulfonamide/sulfonate derivatives (e.g., ) suggest that such compounds often form dense, hydrogen-bonded networks .
Comparison with Structural Analogs
Sulfamoyl vs. Sulfonate/Sulfonyloxy Derivatives
The compound’s sulfamoyl group distinguishes it from sulfonate esters, such as 2-Methyl-3-[(4-methylphenyl)sulfonyl-oxy]-2-{[(4-methylphenyl)sulfonyloxy]-methyl}propyl 4-methylbenzenesulfonate (). Key differences include:
The sulfamoyl group’s dual hydrogen-bonding capability may enhance solubility in polar solvents compared to sulfonate esters, which rely solely on S=O acceptors .
Thiophene vs. Benzene Cores
Unlike biphenyl or benzene derivatives (e.g., Methyl 4'-(furan-3-yl)-2-(4-methoxybenzamido)-[1,1'-biphenyl]-4-carboxylate in ), the thiophene ring in the target compound offers:
- Higher electron density : May increase reactivity in electrophilic substitution reactions.
- Reduced symmetry : Influences crystallographic packing, as seen in thiophene derivatives analyzed via SHELX-based refinements (inferred from ) .
Biological Activity
Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHN OS
- Molecular Weight : 401.5 g/mol
- CAS Number : 941888-41-1
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Functionalization : Introduction of methyl, phenyl, and sulfamoyl groups via reactions like Friedel-Crafts acylation and sulfonation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiophene derivatives, including this compound. Research has shown that derivatives with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study evaluating various thiophene derivatives found that some exhibited Minimum Inhibitory Concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Activity
In vitro studies suggest that thiophene derivatives can also possess anticancer properties. This compound has been evaluated for its effects on cancer cell lines, particularly prostate cancer (PC-3). The findings indicate that compounds with similar structures may inhibit cell proliferation and induce apoptosis in cancer cells .
The biological effects of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to cellular damage or signaling pathways that promote apoptosis in cancer cells.
- Membrane Interaction : The compound could alter cellular membrane properties, affecting permeability and fluidity .
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiophene derivatives demonstrated that those with sulfamoyl groups exhibited notable antibacterial activity against multiple strains of bacteria. The results indicated a correlation between structural modifications and enhanced biological activity, providing insights into the design of new antimicrobial agents .
Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of thiophene derivatives, including this compound. The study utilized the PC-3 prostate cancer cell line and reported significant cytotoxic effects at varying concentrations, suggesting a promising avenue for further drug development targeting prostate cancer .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Methyl 4-(4-methoxyphenyl)-3-sulfamoylthiophene-2-carboxylate | Antimicrobial and anticancer |
| Methyl 5-(4-methylphenyl)-2-thiophenecarboxylic acid | Moderate antimicrobial activity |
| Methyl 3-sulfamoylthiophene-2-carboxylate | Antimicrobial properties |
This table illustrates how this compound compares to other similar compounds in terms of biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
